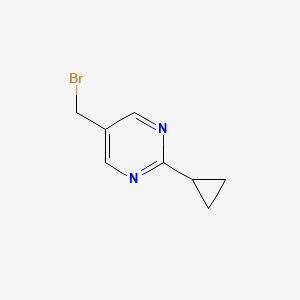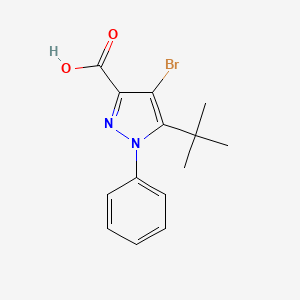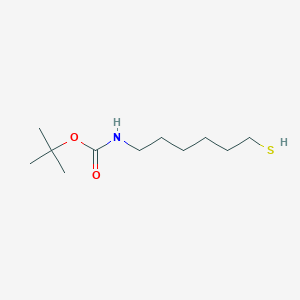![molecular formula C22H18BrCl3N2O B2612598 N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide CAS No. 303061-49-6](/img/structure/B2612598.png)
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide” is a complex organic compound. It contains a bromoanilino group, a trichloroethyl group, and a diphenylacetamide group . The presence of these groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The bromoanilino group would likely be involved in pi-pi interactions with the diphenylacetamide group, potentially leading to interesting structural features .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the bromoanilino, trichloroethyl, and diphenylacetamide groups . For example, the bromine atom would likely make the compound relatively heavy and potentially quite reactive .Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
Research has shown that derivatives of diphenhydramine, including compounds with bromo and tolyl derivatives, exhibit anti-inflammatory effects. These effects are attributed to their ability to decrease acute inflammations, potentially through reduction in vascular permeability or antagonistic effects on H1 histamine receptors (Ahmadi et al., 2012).
Catalytic Applications
Palladium complexes derived from diphenylacetamide-based thio/selenoethers have been synthesized and shown to be efficient catalysts for C-C and C-O coupling reactions. These complexes demonstrate significant potential in organic synthesis and materials science, highlighting the versatility of diphenylacetamide derivatives in catalysis (Singh & Singh, 2017).
Herbicide Mechanism Studies
Diphenamid, a derivative of diphenylacetamide, has been studied for its herbicidal action. It inhibits adventitious roots in certain crops without decreasing foliage growth, indicating a selective herbicidal effect that could be beneficial in agricultural applications (Nishimoto & Warren, 1971).
Antimicrobial and Antifungal Activities
Synthesis of new diphenylamine derivatives, related to the structural motif of diphenylacetamide, has shown significant antimicrobial and antifungal activities. These studies suggest the potential of diphenylacetamide derivatives in developing new antimicrobial agents, highlighting their importance in medicinal chemistry (Kumar & Mishra, 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrCl3N2O/c23-17-11-13-18(14-12-17)27-21(22(24,25)26)28-20(29)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19,21,27H,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBSPWMUYVKFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrCl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide | |
CAS RN |
303061-49-6 |
Source


|
| Record name | N-(1-(4-BROMOANILINO)-2,2,2-TRICHLOROETHYL)-2,2-DIPHENYLACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2612520.png)

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2612524.png)





![3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2612535.png)

![N-[(2-Chloropyrimidin-4-yl)methyl]-1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-N-methylethanamine](/img/structure/B2612537.png)
